![molecular formula C17H19FN6O3S B2359947 2-((1-(4-fluorophenyl)-4-((2-hydroxyethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)tetrahydrothiophene 1,1-dioxide CAS No. 1207041-19-7](/img/structure/B2359947.png)
2-((1-(4-fluorophenyl)-4-((2-hydroxyethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)tetrahydrothiophene 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-(4-fluorophenyl)-4-((2-hydroxyethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)tetrahydrothiophene 1,1-dioxide is a useful research compound. Its molecular formula is C17H19FN6O3S and its molecular weight is 406.44. The purity is usually 95%.
BenchChem offers high-quality 2-((1-(4-fluorophenyl)-4-((2-hydroxyethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)tetrahydrothiophene 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-(4-fluorophenyl)-4-((2-hydroxyethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)tetrahydrothiophene 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Herbicidal Activities
A study explored the synthesis of pyrazolo[3,4-d]pyrimidine-4-one derivatives, demonstrating their effectiveness as herbicides. Compounds with structures similar to the chemical showed inhibition activities against the roots of specific plants like Brassica napus and Echinochloa crusgalli at certain dosages (Luo, Zhao, Zheng, & Wang, 2017).
Antimicrobial and Anticancer Agents
Research on alkoxyphthalimide derivatives of imidazo[2,1-b]pyrazolo[3,4-d][1,3]thiazol revealed potential as antimicrobial and anticancer agents. These compounds, bearing structural resemblance to the chemical of interest, were considered for their potential use in chemotherapy (Dangi, Hussain, & Talesara, 2011).
Antioxidant Activity
A study on polyfunctionally substituted heterocycles incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety, akin to the chemical , indicated antioxidant activities. Some derivatives showed antioxidant activity nearly equivalent to that of ascorbic acid (El‐Mekabaty, 2015).
Psoriasis Treatment
Research on FMS-like tyrosine kinase 3 (FLT3) inhibitors, with structures similar to the compound, showed significant potential in treating psoriasis. A specific compound demonstrated potent activity in a psoriatic animal model, suggesting therapeutic applications (Li et al., 2016).
Fluorescent Sensors
Compounds structurally related to the chemical of interest have been used to create fluorescent sensors. These sensors detected inorganic cations in various solvents, demonstrating utility in fluorescence detection applications (Mac et al., 2010).
Phosphodiesterase Inhibition
A study on inhibitors of phosphodiesterase 9 (PDE9), which are chemically similar to the compound , showed promise in Alzheimer's disease treatment. The compound effectively inhibited PDE9 activity and was evaluated using a specialized reporter cell line (Wunder et al., 2005).
Antimicrobial and Antitumor Activities
Pyrazolo[3,4-d]pyrimidines have been synthesized and evaluated for their antimicrobial and antitumor activities. These derivatives, related to the compound , have shown significant activity in inhibiting the growth of certain bacteria and tumors (Abdel-Gawad et al., 2003).
Mecanismo De Acción
Target of Action
The compound, also known as 2-[[6-[(1,1-dioxothiolan-2-yl)amino]-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol, is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidine derivatives have been identified as novel inhibitors of Cyclin-Dependent Kinase 2 (CDK2) , a protein kinase involved in the regulation of the cell cycle .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, preventing the proliferation of cells . The compound’s interaction with CDK2 is likely due to its structural similarity to ATP, the natural substrate of CDK2 .
Biochemical Pathways
By inhibiting CDK2, the compound affects the Ras/Erk, PLC-γ, and PI3K/Akt pathways . These pathways are involved in cell proliferation, differentiation, and survival . Disruption of these pathways can lead to cell cycle arrest and apoptosis .
Result of Action
The compound’s inhibition of CDK2 leads to significant cytotoxic activities against various cancer cell lines . For example, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively .
Propiedades
IUPAC Name |
2-[[6-[(1,1-dioxothiolan-2-yl)amino]-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN6O3S/c18-11-3-5-12(6-4-11)24-16-13(10-20-24)15(19-7-8-25)22-17(23-16)21-14-2-1-9-28(14,26)27/h3-6,10,14,25H,1-2,7-9H2,(H2,19,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQVYMRKWHNUDB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(S(=O)(=O)C1)NC2=NC(=C3C=NN(C3=N2)C4=CC=C(C=C4)F)NCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN6O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

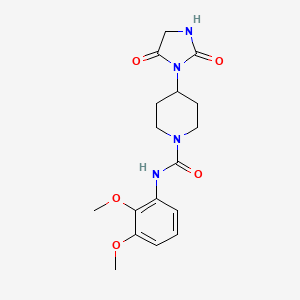
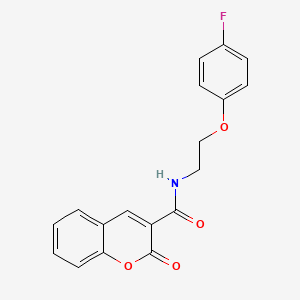
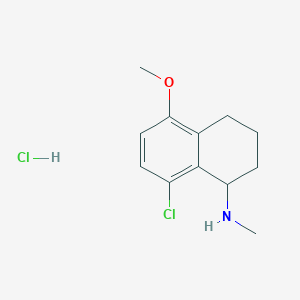
![N-(3,4-difluorophenyl)-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2359869.png)
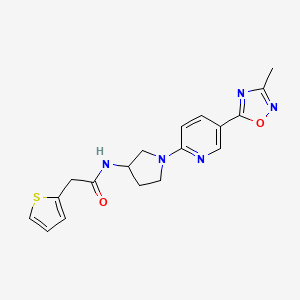
![N-[1-(1,2,3,4-Tetrahydronaphthalen-1-yl)cyclopropyl]prop-2-enamide](/img/structure/B2359874.png)
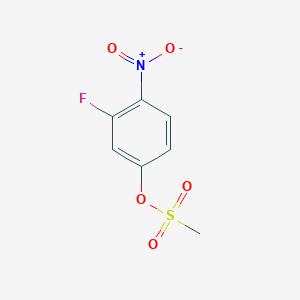
![N-[(1-Hydroxycyclobutyl)-phenylmethyl]-N-methylbut-2-ynamide](/img/structure/B2359880.png)
![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)tetrahydrofuran-2-carboxamide](/img/structure/B2359881.png)
![6-Chloro-N-[1-(6-ethylpyrimidin-4-yl)piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B2359882.png)

![Methyl 3-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2359884.png)
![2-(8-Azabicyclo[3.2.1]octan-3-ylsulfonyl)acetic acid hydrochloride](/img/structure/B2359886.png)
